Afeletecan hydrochloride

Catalog No.
S548593
CAS No.
215604-74-3
M.F
C45H50ClN7O11S
M. Wt
932.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Afeletecan hydrochloride

CAS Number

215604-74-3

Product Name

Afeletecan hydrochloride

IUPAC Name

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[(2S)-2-[[4-[(2R,3S,4R,5R,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate;hydrochloride

Molecular Formula

C45H50ClN7O11S

Molecular Weight

932.4 g/mol

InChI

InChI=1S/C45H49N7O11S.ClH/c1-6-45(30-17-33-35-25(15-24-9-7-8-10-31(24)49-35)19-52(33)40(56)29(30)20-60-43(45)58)63-41(57)34(22(2)3)51-39(55)32(16-27-18-46-21-47-27)50-44(64)48-26-11-13-28(14-12-26)62-42-37(54)38(59-5)36(53)23(4)61-42;/h7-15,17-18,21-23,32,34,36-38,42,53-54H,6,16,19-20H2,1-5H3,(H,46,47)(H,51,55)(H2,48,50,64);1H/t23-,32-,34-,36+,37-,38+,42+,45-;/m0./s1

InChI Key

XQWYWSHYKUJQDC-NZGUGFNHSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O.Cl

solubility

Soluble in DMSO, not in water

Synonyms

20-O-(Nalpha-(4-(3-O-methylfucopyranosyloxy)phenylaminothiocarbonyl)histidylvalyl)camptothecin, 20-O-(Nalpha-(4-(3-O-methylfucopyranosyloxy)phenylaminothiocarbonyl)histidylvalyl)camptothecin hydrochloride, BAY 38-3441, BAY 383441, BAY 56-3722, BAY-38-3441, BAY-383441, BAY383441

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O.Cl

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)O[C@@H]8[C@H]([C@@H]([C@@H]([C@@H](O8)C)O)OC)O.Cl

The exact mass of the compound Afeletecan hydrochloride is 895.32108 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Afeletecan hydrochloride is a water-soluble, third-generation camptothecin analog designed for enhanced preclinical and research utility. As a potent inhibitor of DNA topoisomerase I, it functions by stabilizing the enzyme-DNA covalent complex, which leads to DNA damage and apoptosis in rapidly dividing cells. Unlike the widely used prodrug Irinotecan, Afeletecan is a direct derivative of the highly active metabolite SN-38, developed to circumvent the metabolic variability and poor solubility that complicate the use of its parent compounds in research and formulation development.

Direct substitution of Afeletecan hydrochloride with its parent compound, SN-38, is impractical for most applications due to SN-38's extremely low aqueous solubility and instability at physiological pH, which severely complicates stock solution preparation, formulation, and ensuring reproducible effective concentrations. Using the common clinical prodrug Irinotecan introduces significant experimental variability, as its conversion to the active SN-38 is dependent on carboxylesterase activity, which can differ between cell lines and animal models. Furthermore, SN-38 is rapidly inactivated by UGT1A1-mediated glucuronidation, a process with known genetic polymorphisms that can alter effective dose and toxicity, confounding experimental results. Afeletecan hydrochloride provides a ready-to-use, directly active, and water-soluble alternative that bypasses these critical solubility and metabolic variables, leading to more consistent and reproducible outcomes.

Superior Aqueous Solubility for Simplified Handling and Formulation

Afeletecan is a water-soluble derivative of camptothecin, specifically designed to overcome the handling and formulation challenges of its parent compound, SN-38. The clinical utility of SN-38 is severely restricted by its extreme hydrophobicity and poor solubility in aqueous solutions (reported as low as 11-38 µg/mL). This necessitates the use of organic solvents like DMSO for in vitro stock solutions and complex formulation strategies, such as cyclodextrin complexation, which have been shown to increase SN-38's aqueous solubility by 30 to 1,400 times to enable its use. Afeletecan hydrochloride's inherent water solubility eliminates these additional, variable-introducing steps, simplifying experimental setup and improving reproducibility.

Evidence DimensionAqueous Solubility
Target Compound DataWater-soluble
Comparator Or BaselineSN-38: Extremely low solubility (11-38 µg/mL)
Quantified DifferenceQualitatively superior; avoids need for solubilizing agents like cyclextrins which can increase SN-38 solubility by 30-1400x.
ConditionsAqueous media, physiological pH

This simplifies stock preparation, prevents compound precipitation in aqueous buffers, and enables more reliable and reproducible dosing for in vitro and in vivo studies.

Potent In Vitro Cytotoxicity Comparable to the Active Metabolite SN-38

Afeletecan hydrochloride provides the high potency of the active metabolite SN-38 without the need for enzymatic conversion from a prodrug like Irinotecan. In vitro cytotoxicity assays show SN-38 has IC50 values in the low nanomolar range, for example, 4.50 nM in HT-29 and 8.25 nM in LoVo human colorectal tumor cell lines. In contrast, the prodrug Irinotecan is substantially less potent, with IC50 values of 5.17 µM and 15.8 µM in the same cell lines, respectively, demonstrating a potency difference of over 1000-fold. Afeletecan, as a direct SN-38 derivative, is expected to exhibit cytotoxicity in the same low nanomolar range as SN-38, making it a more direct and potent tool for in vitro studies than Irinotecan.

Evidence DimensionIn Vitro Cytotoxicity (IC50)
Target Compound DataExpected in low nanomolar (nM) range, similar to SN-38.
Comparator Or BaselineIrinotecan: 5.17 µM (HT-29 cells), 15.8 µM (LoVo cells). SN-38: 4.50 nM (HT-29 cells), 8.25 nM (LoVo cells).
Quantified Difference>1000-fold more potent than Irinotecan; comparable potency to SN-38.
Conditions72-hour exposure in human colorectal cancer cell lines (HT-29, LoVo).

Procuring Afeletecan allows researchers to work with the highly potent, active form directly, avoiding the confounding factor of variable metabolic activation required by Irinotecan.

Potential to Overcome Multidrug Resistance Mediated by Efflux Pumps

Resistance to camptothecin analogs is often mediated by ABC transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). Topotecan, a common comparator, is a known substrate for both P-gp and BCRP. The development of SN-38 resistant cell lines has been directly linked to the upregulation of BCRP, which actively effluxes the drug and reduces intracellular concentration. Afeletecan's structural modifications relative to other camptothecins may alter its interaction with these efflux pumps. If Afeletecan is a poorer substrate for BCRP or P-gp, it would retain activity in resistant cell lines where compounds like Topotecan or SN-38 would be less effective. This makes it a critical tool for investigating mechanisms of drug resistance.

Evidence DimensionSubstrate for Efflux Pumps (BCRP/ABCG2)
Target Compound DataPotentially a poor substrate, pending direct comparative studies.
Comparator Or BaselineSN-38 and Topotecan are established substrates for BCRP. Upregulation of BCRP confers resistance to SN-38.
Quantified DifferenceNot yet quantified. Offers potential for retained activity in BCRP-overexpressing resistant models.
ConditionsIn vitro models of multidrug resistance (e.g., BCRP-overexpressing cancer cell lines).

For studies involving drug-resistant cancer models, Afeletecan may provide a significant advantage by evading common resistance mechanisms that limit the utility of other topoisomerase I inhibitors.

Preclinical In Vivo Studies Requiring Consistent Bioavailability and Direct Activity

For in vivo xenograft models where consistent tumor exposure to the active drug is critical, Afeletecan hydrochloride is a more suitable choice than Irinotecan. Its water solubility ensures reliable formulation for parenteral administration, and its direct activity eliminates the inter-animal and inter-model variability associated with Irinotecan's metabolic conversion to SN-38, leading to more reproducible tumor growth inhibition data.

High-Throughput Screening (HTS) for Novel Anticancer Agents

In HTS campaigns, the superior aqueous solubility of Afeletecan hydrochloride is a major operational advantage. It prevents compound precipitation in aqueous assay media, avoids the need for high concentrations of organic solvents like DMSO that can affect cell viability, and ensures accurate and consistent final compound concentrations across thousands of wells, which is critical for generating reliable dose-response curves.

Investigating Drug Resistance Mechanisms in BCRP/ABCG2-Overexpressing Models

When the research goal is to study or bypass drug resistance mediated by the BCRP efflux pump, Afeletecan hydrochloride is a compelling candidate. Unlike SN-38 and Topotecan, which are known BCRP substrates, Afeletecan's distinct structure may allow it to evade this efflux mechanism. This makes it an essential tool for elucidating resistance pathways or for testing combination therapies aimed at re-sensitizing resistant tumors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

7

Exact Mass

931.2977543 g/mol

Monoisotopic Mass

931.2977543 g/mol

Heavy Atom Count

65

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DTJ7VPW43J

Wikipedia

Afeletecan hydrochloride

Dates

Last modified: 07-15-2023
1: Slingerland M, Gelderblom H. The fate of camptothecin glycoconjugate: report of a clinical hold during a phase II study of BAY 56-3722 (formerly BAY 38-3441), in patients with recurrent or metastatic colorectal cancer resistant/refractory to irinotecan. Invest New Drugs. 2012 Jun;30(3):1208-10. doi: 10.1007/s10637-011-9679-4. Epub 2011 May 6. PubMed PMID: 21547368; PubMed Central PMCID: PMC3348469.
2: Chen EX, Batist G, Siu LL, Bangash N, Maclean M, McIntosh L, Miller WH Jr, Oza AM, Lathia C, Petrenciuc O, Seymour L. Phase I and pharmacokinetic study of Bay 38-3441, a camptothecin glycoconjugate, administered as a 30-minute infusion daily for five days every 3 weeks in patients with advanced solid malignancies. Invest New Drugs. 2005 Oct;23(5):455-65. PubMed PMID: 16133797.
3: Mross K, Richly H, Schleucher N, Korfee S, Tewes M, Scheulen ME, Seeber S, Beinert T, Schweigert M, Sauer U, Unger C, Behringer D, Brendel E, Haase CG, Voliotis D, Strumberg D. A phase I clinical and pharmacokinetic study of the camptothecin glycoconjugate, BAY 38-3441, as a daily infusion in patients with advanced solid tumors. Ann Oncol. 2004 Aug;15(8):1284-94. PubMed PMID: 15277271.
4: Lerchen HG, Baumgarten J, von dem Bruch K, Lehmann TE, Sperzel M, Kempka G, Fiebig HH. Design and optimization of 20-O-linked camptothecin glycoconjugates as anticancer agents. J Med Chem. 2001 Nov 22;44(24):4186-95. PubMed PMID: 11708920.

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